![molecular formula C13H14N2OSi B14244870 Pyridine, 2-[5-[(trimethylsilyl)ethynyl]-3-isoxazolyl]- CAS No. 393165-19-0](/img/structure/B14244870.png)
Pyridine, 2-[5-[(trimethylsilyl)ethynyl]-3-isoxazolyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine, 2-[5-[(trimethylsilyl)ethynyl]-3-isoxazolyl]- is a complex organic compound that features a pyridine ring substituted with a trimethylsilyl-ethynyl group and an isoxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-[5-[(trimethylsilyl)ethynyl]-3-isoxazolyl]- typically involves the Sonogashira coupling reaction. This reaction is catalyzed by palladium and copper, where 2-bromo-3-(pentamethyldisilanyl)pyridine reacts with ethynylbenzene derivatives . The reaction conditions include the use of PdCl₂(PPh₃)₂ and CuI as catalysts, and the reaction proceeds through intramolecular trans-bis-silylation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, and employing continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Pyridine, 2-[5-[(trimethylsilyl)ethynyl]-3-isoxazolyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the trimethylsilyl-ethynyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of simpler pyridine derivatives.
Aplicaciones Científicas De Investigación
Pyridine, 2-[5-[(trimethylsilyl)ethynyl]-3-isoxazolyl]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of materials with specific electronic and photophysical properties.
Mecanismo De Acción
The mechanism of action of Pyridine, 2-[5-[(trimethylsilyl)ethynyl]-3-isoxazolyl]- involves its interaction with molecular targets through its functional groups. The trimethylsilyl-ethynyl group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules. The isoxazole ring may also play a role in the compound’s biological activity by interacting with specific enzymes or receptors .
Comparación Con Compuestos Similares
Similar Compounds
Pyridine, 2-(trimethylsilyl)-: Similar in structure but lacks the isoxazole ring.
Isoxazole derivatives: Compounds with similar isoxazole rings but different substituents.
Uniqueness
Pyridine, 2-[5-[(trimethylsilyl)ethynyl]-3-isoxazolyl]- is unique due to the presence of both the trimethylsilyl-ethynyl group and the isoxazole ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
393165-19-0 |
|---|---|
Fórmula molecular |
C13H14N2OSi |
Peso molecular |
242.35 g/mol |
Nombre IUPAC |
trimethyl-[2-(3-pyridin-2-yl-1,2-oxazol-5-yl)ethynyl]silane |
InChI |
InChI=1S/C13H14N2OSi/c1-17(2,3)9-7-11-10-13(15-16-11)12-6-4-5-8-14-12/h4-6,8,10H,1-3H3 |
Clave InChI |
MLHXRKSJOOSQAR-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C#CC1=CC(=NO1)C2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


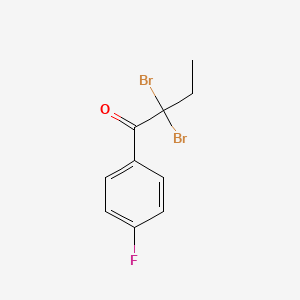
![2,4-dimethoxy-N-[3-methyl-1-oxo-1-(4-phenoxyanilino)butan-2-yl]benzamide](/img/structure/B14244799.png)
![[(1S,2S)-2-(3-Methoxyphenyl)cyclopropyl]methanol](/img/structure/B14244801.png)
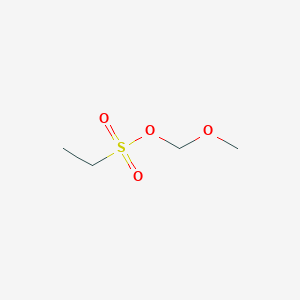
![[(3-Hydroxyphenyl)methyl]cyanamide](/img/structure/B14244807.png)
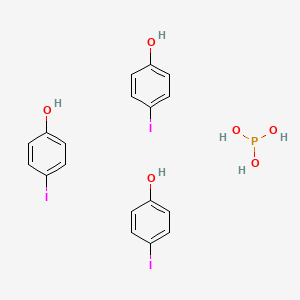
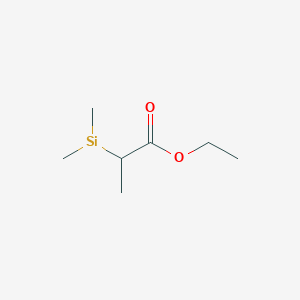
![4-{2-[4-(Diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinyl}benzoic acid](/img/structure/B14244822.png)
![5-Nitro-2-[(E)-(4-oxo-3-phenyl-2-sulfanylidene-1,3-thiazolidin-5-yl)diazenyl]benzoic acid](/img/structure/B14244823.png)
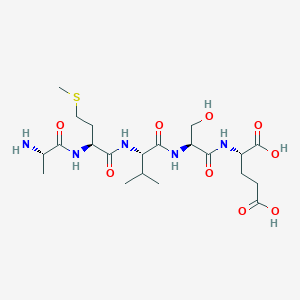
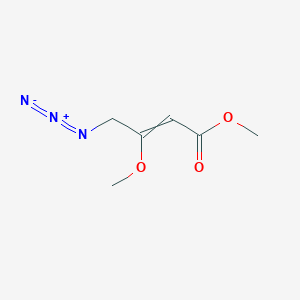
![N-[(3-Methylphenyl)methylidene]-P,P-diphenylphosphinic amide](/img/structure/B14244852.png)
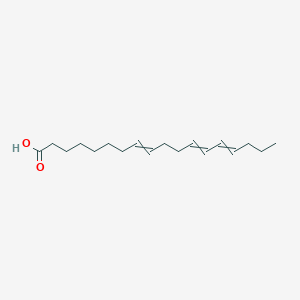
![2,6-Bis{[bis(2-methylphenyl)phosphanyl]methyl}pyridine](/img/structure/B14244878.png)
